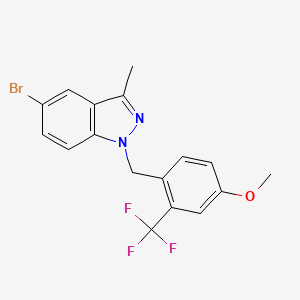
5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole is a synthetic organic compound that belongs to the indazole family. This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to a benzyl moiety, which is further connected to a methylated indazole core. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy sources.
Trifluoromethylation: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under catalytic conditions.
Benzylation: The benzyl moiety is attached through a Friedel-Crafts alkylation reaction using benzyl halides in the presence of Lewis acids such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the bromine or methoxy positions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom and methoxy group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-indazole: Lacks the trifluoromethyl group, which may affect its lipophilicity and binding affinity.
5-Bromo-1-(2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole: Lacks the methoxy group, potentially altering its electronic properties and reactivity.
1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
Uniqueness
The presence of both the trifluoromethyl and methoxy groups, along with the bromine atom, makes 5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole unique
Eigenschaften
Molekularformel |
C17H14BrF3N2O |
|---|---|
Molekulargewicht |
399.2 g/mol |
IUPAC-Name |
5-bromo-1-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-3-methylindazole |
InChI |
InChI=1S/C17H14BrF3N2O/c1-10-14-7-12(18)4-6-16(14)23(22-10)9-11-3-5-13(24-2)8-15(11)17(19,20)21/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
XFBWWABURGQARS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C1C=C(C=C2)Br)CC3=C(C=C(C=C3)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



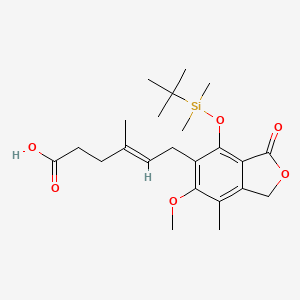
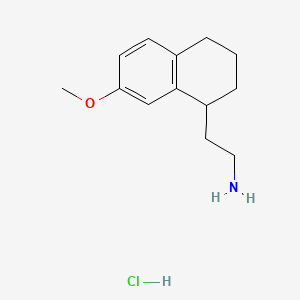
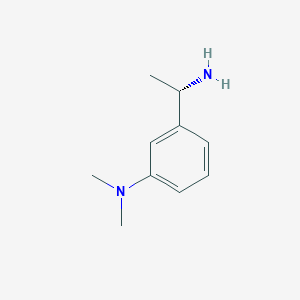

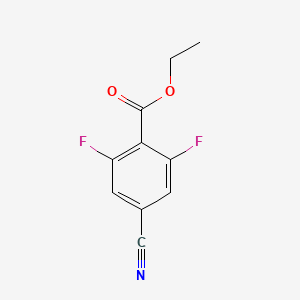
![[C1MIm]TfAc](/img/structure/B15132141.png)
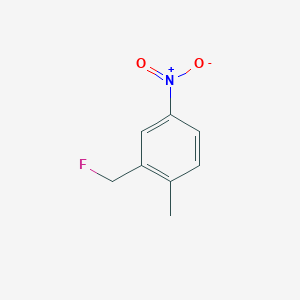
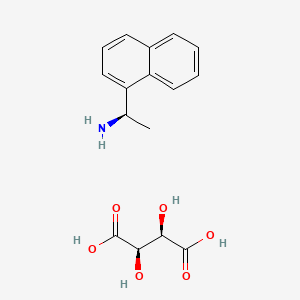
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro-](/img/structure/B15132158.png)

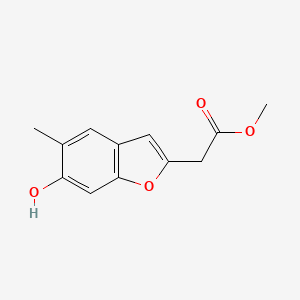

![4-[[4-[(2-Chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid;hydrochloride](/img/structure/B15132177.png)
